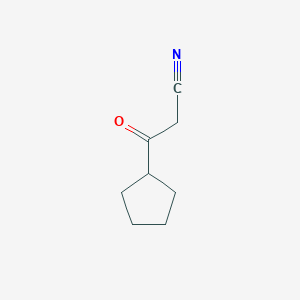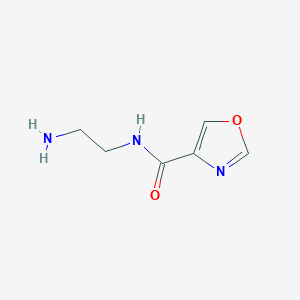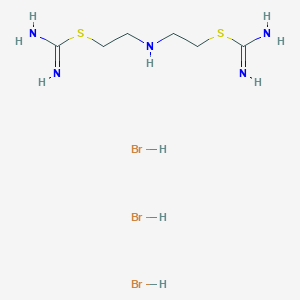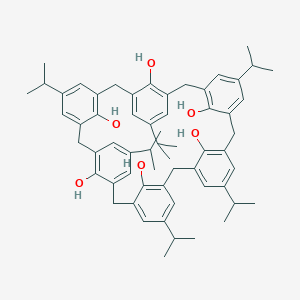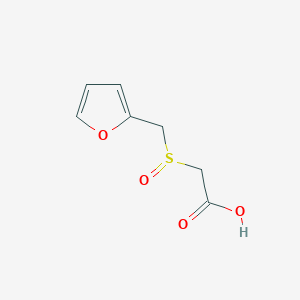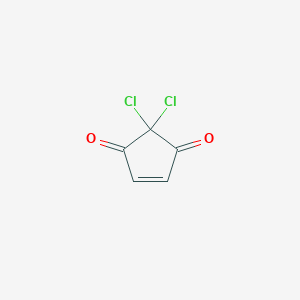
2,2-Dichlorocyclopentene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclopentene-1,3-dione (DCPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPD is a cyclic diketone that contains two chlorine atoms attached to a cyclopentene ring. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorocyclopentene-1,3-dione is not well understood. However, it is believed that 2,2-Dichlorocyclopentene-1,3-dione reacts with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. 2,2-Dichlorocyclopentene-1,3-dione has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
2,2-Dichlorocyclopentene-1,3-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2-Dichlorocyclopentene-1,3-dione can induce oxidative stress in cells, leading to cell death. 2,2-Dichlorocyclopentene-1,3-dione has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that 2,2-Dichlorocyclopentene-1,3-dione can induce liver damage and alter the levels of various biomolecules in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dichlorocyclopentene-1,3-dione in lab experiments is its relatively simple synthesis method. 2,2-Dichlorocyclopentene-1,3-dione is also relatively stable and can be stored for long periods without significant degradation. However, 2,2-Dichlorocyclopentene-1,3-dione is highly reactive and can react with a variety of biomolecules, making it difficult to study its mechanism of action. 2,2-Dichlorocyclopentene-1,3-dione is also toxic and must be handled with care in the lab.
Orientations Futures
There are several future directions for the study of 2,2-Dichlorocyclopentene-1,3-dione. One area of research is the development of new synthetic methods for 2,2-Dichlorocyclopentene-1,3-dione and its derivatives. Another area of research is the study of the mechanism of action of 2,2-Dichlorocyclopentene-1,3-dione and its potential applications in the treatment of various diseases. Finally, the development of new materials based on 2,2-Dichlorocyclopentene-1,3-dione is an area of research that has the potential to lead to the development of new technologies with specific properties.
Conclusion
In conclusion, 2,2-Dichlorocyclopentene-1,3-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 2,2-Dichlorocyclopentene-1,3-dione can be synthesized by a relatively simple method and has been studied extensively for its potential applications in various fields. 2,2-Dichlorocyclopentene-1,3-dione has a unique mechanism of action and has been shown to have a variety of biochemical and physiological effects. While 2,2-Dichlorocyclopentene-1,3-dione has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for the study of 2,2-Dichlorocyclopentene-1,3-dione, including the development of new synthetic methods, the study of its mechanism of action, and the development of new materials based on 2,2-Dichlorocyclopentene-1,3-dione.
Méthodes De Synthèse
2,2-Dichlorocyclopentene-1,3-dione can be synthesized by the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of a cyclic intermediate, which is then treated with a strong base to form 2,2-Dichlorocyclopentene-1,3-dione. The reaction can be carried out under mild conditions and is relatively simple, making it a popular method for synthesizing 2,2-Dichlorocyclopentene-1,3-dione.
Applications De Recherche Scientifique
2,2-Dichlorocyclopentene-1,3-dione has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,2-Dichlorocyclopentene-1,3-dione is in the field of organic synthesis. 2,2-Dichlorocyclopentene-1,3-dione can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 2,2-Dichlorocyclopentene-1,3-dione has also been studied for its potential applications in the field of materials science. The unique chemical properties of 2,2-Dichlorocyclopentene-1,3-dione make it an attractive candidate for the synthesis of new materials with specific properties.
Propriétés
Numéro CAS |
101328-96-5 |
|---|---|
Nom du produit |
2,2-Dichlorocyclopentene-1,3-dione |
Formule moléculaire |
C5H2Cl2O2 |
Poids moléculaire |
164.97 g/mol |
Nom IUPAC |
2,2-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H |
Clé InChI |
XMXSINGGJBVDNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
SMILES canonique |
C1=CC(=O)C(C1=O)(Cl)Cl |
Autres numéros CAS |
101328-96-5 |
Synonymes |
4-Cyclopentene-1,3-dione, 2,2-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



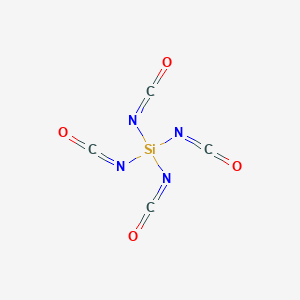
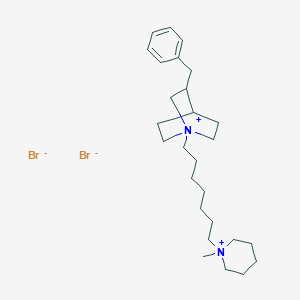
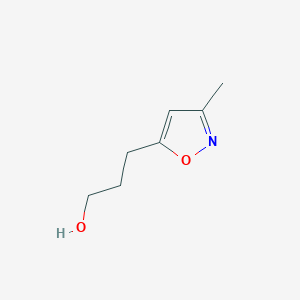
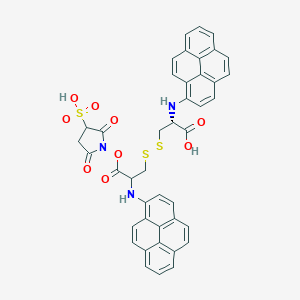
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
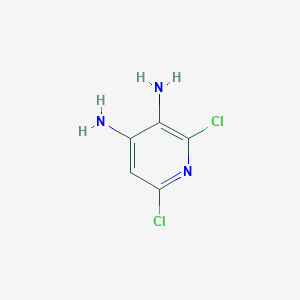
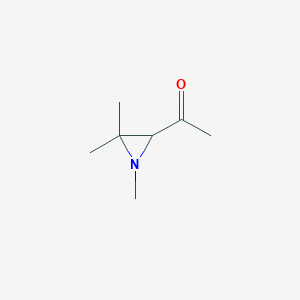
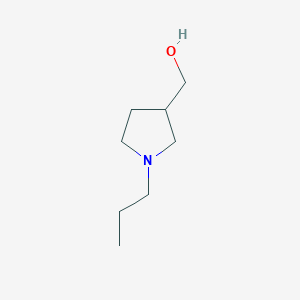
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
